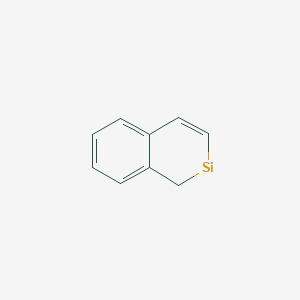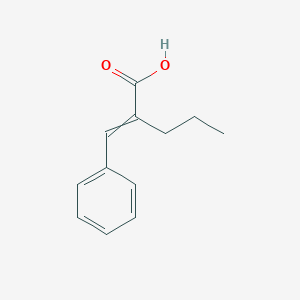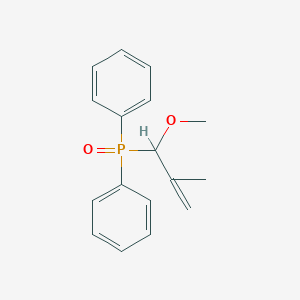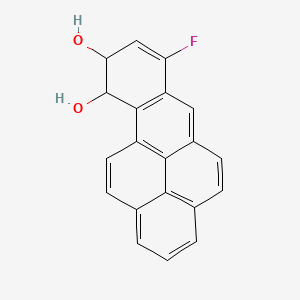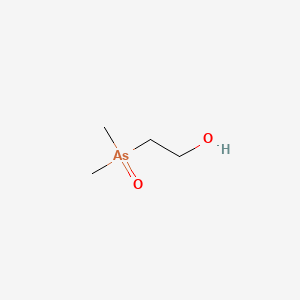
Ethanol, 2-(dimethylarsinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(dimethylarsinyl)- is an organoarsenic compound characterized by the presence of an ethanol backbone with a dimethylarsinyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(dimethylarsinyl)- typically involves the reaction of dimethylarsinic acid with ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: On an industrial scale, the production of ethanol, 2-(dimethylarsinyl)- may involve more advanced techniques such as continuous flow reactors to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol, 2-(dimethylarsinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arsenic oxides.
Reduction: Reduction reactions can convert the compound into simpler arsenic-containing molecules.
Substitution: The dimethylarsinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(dimethylarsinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the manufacturing of specialized chemicals and materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of ethanol, 2-(dimethylarsinyl)- involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes and affect ion channels, leading to changes in cellular signaling and metabolism. The specific pathways involved depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- Methanol, 2-(dimethylarsinyl)-
- Propanol, 2-(dimethylarsinyl)-
- Butanol, 2-(dimethylarsinyl)-
Comparison: Ethanol, 2-(dimethylarsinyl)- is unique due to its specific ethanol backbone, which imparts distinct chemical and physical properties compared to its analogs. For instance, the solubility, reactivity, and biological activity of ethanol, 2-(dimethylarsinyl)- may differ significantly from those of methanol, 2-(dimethylarsinyl)- or propanol, 2-(dimethylarsinyl)-. These differences make ethanol, 2-(dimethylarsinyl)- particularly valuable for certain applications where its specific properties are advantageous.
Eigenschaften
CAS-Nummer |
82563-93-7 |
|---|---|
Molekularformel |
C4H11AsO2 |
Molekulargewicht |
166.05 g/mol |
IUPAC-Name |
2-dimethylarsorylethanol |
InChI |
InChI=1S/C4H11AsO2/c1-5(2,7)3-4-6/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
UWOZAQRDLRRANI-UHFFFAOYSA-N |
Kanonische SMILES |
C[As](=O)(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


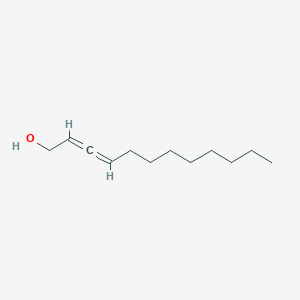
![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)
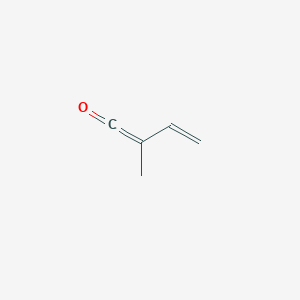
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)
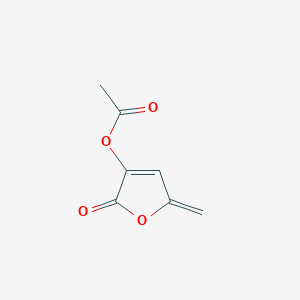
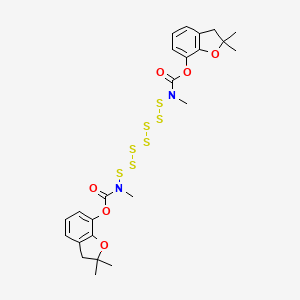
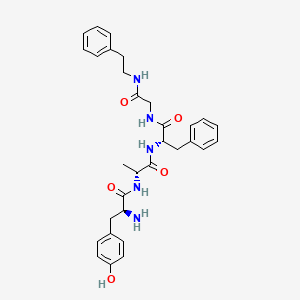

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
